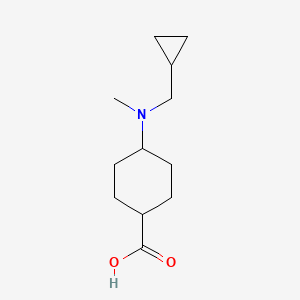
Iron;tetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristic acid, iron salt, is a compound derived from myristic acid, a common saturated fatty acid with the molecular formula CH₃(CH₂)₁₂COOH . Myristic acid is naturally found in various animal and vegetable fats and oils, such as nutmeg, palm kernel oil, coconut oil, and butter fat . The iron salt of myristic acid combines the fatty acid with iron, forming a compound that has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of myristic acid, iron salt, typically involves the reaction of myristic acid with an iron source, such as iron(III) chloride. The reaction can be carried out in an organic solvent, such as ethanol, under reflux conditions. The general reaction is as follows:
3 CH₃(CH₂)₁₂COOH + FeCl₃ → Fe(CH₃(CH₂)₁₂COO)₃ + 3 HCl
Industrial Production Methods: In industrial settings, the production of myristic acid, iron salt, may involve large-scale reactions using similar methods but with optimized conditions for higher yield and purity. The process may include steps such as purification through recrystallization or filtration to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Myristic acid, iron salt, can undergo various chemical reactions, including:
Oxidation: The iron component can participate in redox reactions, where it may be oxidized or reduced depending on the reaction conditions.
Substitution: The carboxylate groups in the compound can undergo substitution reactions with other metal ions or organic groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Other metal salts or organic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Depending on the oxidizing agent, the products may include iron oxides or hydroxides.
Substitution Products: The products will vary based on the substituent introduced, such as other metal carboxylates or organic derivatives.
Scientific Research Applications
Myristic acid, iron salt, has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst or reagent in various chemical reactions, particularly in organic synthesis and coordination chemistry.
Biology: Studied for its potential role in biological systems, including its interaction with proteins and membranes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and as an additive in lubricants and cosmetics
Mechanism of Action
The mechanism by which myristic acid, iron salt, exerts its effects involves the interaction of the iron center with various molecular targets. The iron can participate in redox reactions, influencing cellular processes such as oxidative stress and signaling pathways. The myristic acid component can interact with lipid membranes, affecting membrane fluidity and protein function .
Comparison with Similar Compounds
Myristic Acid: The parent compound, a saturated fatty acid with various biological and industrial applications.
Iron(III) Chloride: A common iron salt used in various chemical reactions and industrial processes.
Other Metal Myristates: Compounds such as zinc myristate or calcium myristate, which have similar properties but different metal centers.
Uniqueness: Myristic acid, iron salt, is unique due to the combination of the fatty acid with iron, providing distinct properties such as redox activity and lipid interaction. This makes it valuable in specific applications where both components’ properties are beneficial .
Properties
CAS No. |
98978-63-3 |
|---|---|
Molecular Formula |
C14H28FeO2 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
iron;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.Fe/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16); |
InChI Key |
MZHOHNDQQDJRNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12074561.png)



![N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)


![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)
![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)
![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)
![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)

![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)
